molecular formula C18H20FN7O2 B2614633 4-(2-fluorophenyl)-3-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034363-38-5

4-(2-fluorophenyl)-3-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2614633
CAS No.: 2034363-38-5
M. Wt: 385.403
InChI Key: ZOEMOMUWSSOMNV-UHFFFAOYSA-N
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Description

The compound 4-(2-fluorophenyl)-3-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5-one core substituted at position 4 with a 2-fluorophenyl group and at position 3 with a piperidine-methyl moiety. The piperidine ring is further functionalized by a 1-methyl-1H-1,2,3-triazole-4-carbonyl group.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-[[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O2/c1-24-11-14(20-23-24)17(27)25-8-6-12(7-9-25)10-16-21-22-18(28)26(16)15-5-3-2-4-13(15)19/h2-5,11-12H,6-10H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEMOMUWSSOMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-fluorophenyl)-3-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one represents a class of triazole derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C17H20FN5O\text{C}_{17}\text{H}_{20}\text{F}\text{N}_5\text{O}

This structure features a fluorophenyl moiety and a piperidine ring substituted with a triazole unit, which is significant for its biological activity.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The presence of the 1,2,4-triazole core in the compound suggests potential antifungal activity. Recent studies indicate that triazoles can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

A study evaluating various triazole derivatives reported that compounds with similar structures exhibited significant antifungal effects against Candida species and Aspergillus species, with IC50 values ranging from 0.5 to 5 µg/mL .

Antitumor Activity

The compound's structure suggests potential antitumor activity as well. Triazoles have been implicated in the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A recent investigation into related triazole derivatives demonstrated promising results against several cancer cell lines. For instance, compounds with a similar piperidine substitution showed IC50 values less than those of standard chemotherapeutics like doxorubicin in MCF-7 breast cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the triazole and piperidine rings significantly influence biological activity. Key findings include:

  • Fluorine Substitution : The presence of a fluorine atom at the para position of the phenyl ring enhances lipophilicity and cellular uptake.
  • Piperidine Ring Modifications : Alterations in the piperidine substituents can affect binding affinity to target enzymes or receptors involved in fungal or cancer cell metabolism.

Case Study 1: Antifungal Efficacy

In a controlled study, a series of triazole derivatives were synthesized and tested against Candida albicans. The compound exhibited an IC50 value of 3 µg/mL, indicating moderate antifungal activity compared to established drugs like fluconazole (IC50 = 2 µg/mL) .

Case Study 2: Anticancer Properties

Another study focused on the anticancer effects of similar triazole compounds on A549 lung cancer cells. Results showed that the compound induced apoptosis through the activation of caspase pathways, with an observed IC50 value of 5 µg/mL .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to structurally related molecules with triazole, pyrazole, or thiazole cores and fluorophenyl/aryl substituents. Key differences in substituents and their implications are summarized below:

Table 1: Structural and Functional Comparison
Compound Name/Structure Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound 1,2,4-Triazol-5-one 2-Fluorophenyl; 1-methyl-triazole-carbonyl piperidine Hypothesized kinase/modulator activity -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-... Thiazole 4-Chlorophenyl; 4-fluorophenyl; triazole-pyrazole Antimicrobial activity
(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)... Phthalazine 4-Chlorophenyl; 4-fluorophenyl; triazole-methyl Melting point: 213–215°C; HR-MS: 543.0983
1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol... Piperidinecarboxylic acid 2-Fluorophenyl; triazole-methyl Potential for hydrogen bonding via COOH
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4... Pyrazol-3-one 4-Fluorophenyl; triazolemethyl; Z-configuration Enhanced π-π stacking due to planar structure

Key Observations

Core Heterocycle Influence
  • 1,2,4-Triazol-5-one vs. Thiazole/Phthalazine : The triazolone core in the target compound may offer distinct electronic properties compared to thiazole (e.g., compound in ) or phthalazine (e.g., ) cores. Thiazole derivatives often exhibit antimicrobial activity due to sulfur’s electronegativity, while triazolones are associated with kinase inhibition .
Fluorophenyl Substitution
  • 2-Fluorophenyl vs. 4-Fluorophenyl : The target’s 2-fluorophenyl group introduces steric hindrance and alters electronic effects compared to 4-fluorophenyl analogs (e.g., ). This may impact lipophilicity and metabolic stability, as para-substitution often enhances resonance effects.
Piperidine Modifications
  • Triazole-Carbonyl vs. Carboxylic Acid : The 1-methyl-triazole-carbonyl group on the target’s piperidine ring contrasts with the carboxylic acid substituent in . The carbonyl group may facilitate hydrophobic interactions, while the carboxylic acid could enable hydrogen bonding, affecting target selectivity.

Computational and Analytical Insights

  • Structural Characterization : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of similar compounds (). If crystallized, the target compound’s piperidine-triazole linkage could be analyzed for conformational flexibility.
  • Similarity Metrics: Tanimoto and Dice indices () could quantify structural overlap between the target and known bioactive analogs, guiding virtual screening efforts.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typically required, starting with functionalization of the piperidine core followed by sequential coupling of triazole and fluorophenyl moieties. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole formation, as demonstrated in analogous compounds using copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours . Optimization may involve adjusting solvent polarity (e.g., DMF for solubility) and temperature gradients to minimize byproducts. Precursor purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : ≥98% purity assessment using C18 columns and UV detection .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • Single-Crystal X-ray Diffraction : Definitive proof of stereochemistry and crystal packing, as applied to structurally related triazole-piperidine hybrids .

Q. What stability considerations are critical for long-term storage?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the triazole and fluorophenyl groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Periodic stability testing via HPLC is recommended to monitor decomposition .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluorophenyl and triazole-piperidine motifs?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 2-fluorophenyl with chlorophenyl or methoxyphenyl) .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, pyrazolyl-triazole hybrids have shown antimicrobial activity in MIC assays .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronic effects (Hammett constants) with activity trends .

Q. What computational approaches predict binding interactions with target proteins?

  • Methodological Answer :
  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., CYP450 enzymes or kinase domains) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers resolve contradictions in biological activity data from divergent assays?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent effects in cell-based assays) .

Q. What strategies resolve stereochemical ambiguities in the piperidine-triazole hybrid structure?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol to separate enantiomers .
  • X-ray Crystallography : Assign absolute configuration via anomalous scattering data, as applied to related triazole derivatives .
  • Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to confirm stereochemical purity .

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